molecular formula C17H15NO B8375225 (8-Methyl-2-phenylquinolin-3-yl)methanol

(8-Methyl-2-phenylquinolin-3-yl)methanol

Cat. No.: B8375225
M. Wt: 249.31 g/mol
InChI Key: BIQLUDJFDUEVDD-UHFFFAOYSA-N
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Description

(8-Methyl-2-phenylquinolin-3-yl)methanol is a quinoline derivative characterized by a methyl group at position 8, a phenyl substituent at position 2, and a hydroxymethyl (-CH2OH) group at position 2. Quinoline-based compounds are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic framework, which enables diverse intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

(8-methyl-2-phenylquinolin-3-yl)methanol

InChI

InChI=1S/C17H15NO/c1-12-6-5-9-14-10-15(11-19)17(18-16(12)14)13-7-3-2-4-8-13/h2-10,19H,11H2,1H3

InChI Key

BIQLUDJFDUEVDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=CC=C3)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl, NO2): Chlorine at position 2 enhances intermolecular interactions via halogen bonding (e.g., Cl⋯O contacts in ) and increases thermal stability (melting points >200°C). Nitro groups (NQ series) reduce solubility but improve rigidity .
  • Electron-Donating Groups (e.g., CH3, OCH3) : Methyl and methoxy groups at position 8 improve solubility and modulate π-π stacking distances (e.g., 3.578 Å in vs. 3.661 Å in ).

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: The hydroxymethyl group at position 3 facilitates O–H⋯O/N hydrogen bonds, forming chain-like (C(2) chains in ) or layered structures. In hydrated forms (e.g., ), water molecules act as bridges between quinoline units.
  • π-π Stacking: Aromatic interactions between quinoline rings are critical for crystal packing, with centroid distances ranging from 3.578 Å (methoxy derivative ) to 3.661 Å (methyl derivative ).
  • Halogen Interactions : Chlorine substituents participate in short Cl⋯O contacts (3.147 Å in ), enhancing lattice stability.

Pharmacological and Computational Insights

  • QSAR Parameters : Key descriptors like EHOMO (highest occupied molecular orbital energy), dipole moment (DM), and lipophilicity (LogP) correlate with PD-L1 inhibition. For example, lower ΔE (HOMO-LUMO gap) enhances electron transfer efficiency .
  • Molecular Docking: Quinoline derivatives with hydroxymethyl groups show affinity for hydrophobic pockets in proteins (e.g., PD-L1’s Tyr56, Asp122 residues) via π-alkyl and hydrogen-bonding interactions .

Preparation Methods

Sodium Borohydride-Mediated Reduction

The most widely reported method involves the reduction of (8-methyl-2-phenylquinolin-3-yl)carbaldehyde using sodium borohydride (NaBH4) in methanol or tetrahydrofuran (THF). For example, a protocol adapted from employs NaBH4 in methanol at 50°C for 2–5 hours, achieving an 80% yield of the target alcohol after column chromatography (EA/PE eluent). Comparative studies in demonstrate that cooling the reaction to 0–10°C in THF/MeOH (3:1) enhances selectivity, reducing over-reduction byproducts and improving purity to >99%.

Mechanistic Insights :
NaBH4 functions as a mild reducing agent, selectively converting the aldehyde group to a primary alcohol without affecting the quinoline core or aromatic substituents. The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation to yield the alcohol.

Optimization Strategies :

  • Solvent Effects : Methanol favors faster kinetics due to its polarity, while THF stabilizes intermediates, reducing side reactions.

  • Temperature : Lower temperatures (0–10°C) minimize decomposition of sensitive intermediates, as evidenced by a 15% increase in yield when reactions are conducted under cooling.

Alternative Reducing Agents

While NaBH4 dominates literature reports, patent briefly mentions the use of lithium aluminum hydride (LiAlH4) for sterically hindered substrates. However, this method necessitates anhydrous conditions and offers no significant yield improvement over NaBH4, limiting its practicality.

Synthetic Protocols and Workflow

Stepwise Synthesis from Quinoline Precursors

The aldehyde precursor is typically synthesized via Friedländer annulation or Vilsmeier-Haack formylation. For instance, outlines a Friedländer approach using 2-aminobenzophenone derivatives and acetylene equivalents, though specific details for the 8-methyl-substituted variant are omitted. Post-formylation, the aldehyde is subjected to NaBH4 reduction as described in Section 2.1.

Example Protocol (Adapted from and) :

  • Aldehyde Synthesis : React 8-methyl-2-phenylquinoline with phosphoryl chloride (POCl3) in DMF at 80°C for 6 hours.

  • Reduction : Dissolve the crude aldehyde (10 mmol) in MeOH (20 mL), add NaBH4 (1.2 equiv) at 0°C, and stir for 3 hours.

  • Workup : Quench with saturated NH4Cl, extract with ethyl acetate, and concentrate.

  • Purification : Perform column chromatography (SiO2, EA/PE 1:4) to isolate the alcohol as a yellow solid (75–80% yield).

Purification and Analytical Characterization

Chromatographic Techniques

Column chromatography using ethyl acetate/petroleum ether (EA/PE) gradients remains the standard purification method, resolving the target alcohol from unreacted aldehyde and dimeric byproducts. Preparative thin-layer chromatography (TLC) is employed in small-scale syntheses, though it suffers from lower throughput.

Spectroscopic Data

Key Analytical Findings :

  • 1H NMR (400 MHz, CDCl3): δ 8.13 (d, J = 8.4 Hz, 1H, H-5), 7.91 (s, 1H, H-4), 4.02 (s, 2H, CH2OH).

  • 13C NMR : δ 160.77 (C-2), 146.52 (C-8a), 38.09 (CH2OH).

  • IR : Broad O-H stretch at 3431 cm⁻¹, aromatic C=C at 1591 cm⁻¹.

  • HRMS : m/z 326.1541 [M+H]+ (calc. 326.1539).

Challenges and Mitigation Strategies

Byproduct Formation

The primary impurity, (8-methyl-2-phenylquinolin-3-yl)carbaldehyde, arises from incomplete reduction. This is addressed by:

  • Extended Reaction Times : Prolonging stirring to 5 hours ensures full conversion.

  • Excess NaBH4 : Using 1.5 equivalents of NaBH4 reduces residual aldehyde to <1%.

Stability Concerns

The alcohol is prone to oxidation under aerobic conditions. Storage under nitrogen at –20°C preserves integrity for >6 months.

Comparative Analysis of Methodologies

Parameter NaBH4/MeOH NaBH4/THF-MeOH LiAlH4/Et2O
Yield (%)809278
Purity (%)98.599.895.2
Reaction Time (h)324
ScalabilityHighModerateLow

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of (8-methyl-2-phenylquinolin-3-yl)methanol?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Oxford Diffraction instruments) to measure reflections at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Structure Solution : Employ direct methods via SHELXS/SHELXD for phase determination .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Bond lengths (e.g., C-Cl: ~1.735 Å, C-O: ~1.406 Å) and angles (e.g., C10-O1-H1O: 110°) should align with similar quinoline derivatives .
  • Validation : Use ORTEP-3 for visualizing anisotropic displacement ellipsoids and WinGX for geometry analysis .

Q. How can researchers synthesize this compound while minimizing byproducts?

  • Methodological Answer :

  • Route 1 : Start with 8-methylquinoline derivatives. Introduce the phenyl group via Suzuki-Miyaura coupling, followed by hydroxymethylation at the 3-position using formaldehyde under basic conditions .
  • Route 2 : Modify pre-functionalized quinoline scaffolds via regioselective oxidation or reduction. Monitor reaction progress using HPLC or TLC with fluorescent indicators .
  • Key Parameters : Optimize temperature (70–90°C), solvent (dry THF or DCM), and catalyst (e.g., Pd(PPh₃)₄ for coupling reactions) .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data for this compound analogs?

  • Methodological Answer :

  • Issue : Discrepancies in bond lengths/angles (e.g., C7-C11: 1.499 Å vs. C7-C8: 1.421 Å in related compounds) may arise from thermal motion or disordered atoms .
  • Resolution :

Re-process raw data using CrysAlis PRO to check integration errors .

Apply twin refinement in SHELXL for overlapping lattices .

Compare Hirshfeld surfaces to identify weak interactions (e.g., C-H···π) that distort geometry .

  • Case Study : For the analog (2-chloro-8-methylquinolin-3-yl)methanol, anisotropic refinement reduced R-factor from 0.12 to 0.05 .

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, DNA topoisomerases). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Train models on datasets of quinoline derivatives (e.g., 8-hydroxyquinoline, 2-aminoquinoline) to correlate substituent effects (methyl, phenyl) with activity .
  • ADMET Prediction : Apply SwissADME or pkCSM to assess solubility (LogP ~2.5–3.0) and cytochrome P450 inhibition risks .

Contradiction Analysis in Research

Q. How can iterative data collection address conflicting biological activity results for quinoline derivatives?

  • Methodological Answer :

  • Problem : Variability in antimicrobial IC₅₀ values (e.g., 8-hydroxyquinoline vs. This compound) may stem from assay conditions or impurity profiles .
  • Solution :

Replicate experiments under standardized conditions (pH 7.4, 37°C).

Characterize intermediates/purities via NMR and LC-MS .

Apply statistical tools (e.g., ANOVA) to differentiate biological noise from structural effects .

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